molecular formula C9H13N3O4S B12197721 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

Cat. No.: B12197721
M. Wt: 259.28 g/mol
InChI Key: GRIHXWNKCJOBIM-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazin-2-one ring substituted with a 3,5-dimethyl-isoxazole-4-sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

InChI

InChI=1S/C9H13N3O4S/c1-6-9(7(2)16-11-6)17(14,15)12-4-3-10-8(13)5-12/h3-5H2,1-2H3,(H,10,13)

InChI Key

GRIHXWNKCJOBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCNC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one typically involves the reaction of 3,5-dimethyl-isoxazole-4-sulfonyl chloride with piperazin-2-one. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature between -50°C and 150°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction is carefully monitored to maintain the desired temperature and pH levels.

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

The compound exhibits multiple reaction pathways due to its structural features:

  • Acid-base reactions : The piperazine ring’s NH groups can act as Brønsted acids, participating in proton transfer reactions.

  • Nucleophilic substitution : The NH groups may attack electrophilic centers in other molecules, leading to substitution products.

  • Electrophilic substitution : The sulfonamide group (SO₂) can undergo electrophilic substitution, influenced by the electron-donating methyl groups on the isoxazole ring.

Regioselectivity Factors
The methyl groups on the isoxazole ring enhance electron density, directing electrophilic substitution to specific positions. For example, the methyl-substituted isoxazole may influence the regioselectivity of reactions involving the sulfonamide group.

Reactivity and Functional Group Analysis

The compound’s reactivity stems from its functional groups:

  • Sulfonamide group :

    • Participates in electrophilic substitution and acid-base reactions.

    • May undergo hydrolysis under basic conditions to form sulfonic acids.

  • Isoxazole ring :

    • Electron-donating methyl groups stabilize adjacent substituents.

    • Can engage in condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) .

  • Piperazine ring :

    • NH groups enable nucleophilic attacks and act as Brønsted acids.

Functional Group Reactivity Table

Functional GroupReaction TypeInfluence on Reactivity
Sulfonamide (SO₂)Electrophilic substitutionEnhanced by electron-donating groups
Piperazine (NH)Nucleophilic substitutionAcidic protons facilitate proton transfer
Isoxazole (C-CH₃)CondensationMethyl groups stabilize reactive sites

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, structural analogs suggest potential interactions with enzymes or receptors. The sulfonamide group is known to inhibit carbonic anhydrase in other compounds, and piperazine derivatives often target neurotransmitter systems. The methyl-substituted isoxazole may modulate binding affinity through steric and electronic effects.

Scientific Research Applications

Synthesis Overview

StepReactantsConditionsProducts
1Piperazine + Sulfonyl ChlorideDry Acetonitrile, PyridineSulfonylated Piperazine
2Sulfonylated Piperazine + IsoxazoleHeat, Base4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

Hemorheological Activity

Recent studies have demonstrated that 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one exhibits significant hemorheological activity. This activity refers to its ability to influence blood flow properties, which can be beneficial in treating conditions related to poor circulation. Comparative studies with established angioprotective agents like pentoxifylline have shown promising results .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cell lines, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Hemorheological Activity

A study published in Plants investigated the hemorheological properties of the compound. The researchers conducted a series of tests comparing the compound's efficacy with pentoxifylline. Results indicated that the compound significantly improved blood flow parameters in animal models, suggesting its potential use in treating vascular disorders .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested various concentrations of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at specific concentrations, warranting further investigation into its clinical applications .

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The piperazin-2-one ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one is unique due to the presence of both the 3,5-dimethyl-isoxazole and sulfonyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound in research and industrial applications.

Biological Activity

The compound 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one is a derivative of piperazine and oxazole that has garnered attention for its diverse biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Formula : C11H16N2O5S
Molecular Weight : 288.32 g/mol
CAS Number : 697258-72-3
IUPAC Name : 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one
Appearance : White to off-white powder

PropertyValue
Molecular FormulaC11H16N2O5S
Molecular Weight288.32 g/mol
CAS Number697258-72-3
IUPAC Name4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one
SolubilitySoluble in DMSO

Synthesis

The compound can be synthesized through the reaction of piperazine derivatives with sulfonyl chlorides and 3,5-dimethylisoxazole under mild conditions. The synthesis typically involves the use of a base such as pyridine to facilitate the reaction and promote the formation of the sulfonamide linkage.

Anticancer Activity

Research indicates that derivatives of oxazole and piperazine exhibit significant anticancer properties. For instance, compounds similar to 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one have shown cytotoxic activity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical cancer)8.0
CaCo-2 (Colon cancer)12.5
H9c2 (Cardiac myoblast)10.0

A study showed that modifications to the oxazole ring could enhance the compound's potency against tumor cells by increasing its ability to inhibit key cellular pathways involved in cancer proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. The mechanism may involve inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's efficacy was tested against several strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest potential therapeutic applications in treating bacterial infections .

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated the effects of this compound on human colon adenocarcinoma cells (HT29). The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. The study concluded that further structural modifications could enhance its anticancer activity .
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. The results showed that administration of the compound resulted in a significant reduction in paw swelling compared to control groups, suggesting effective modulation of inflammatory pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one with high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperazin-2-one core using 3,5-dimethylisoxazole-4-sulfonyl chloride. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, such as over-sulfonylation or ring-opening. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) is critical, as residual solvents or unreacted intermediates may persist . For analogs like 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid, yields >90% were achieved using trifluoroacetic acid as a catalyst .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the sulfonyl group (δ ~3.5–4.0 ppm for piperazine protons, δ ~160–170 ppm for sulfonyl carbons) and HRMS for molecular weight verification. For example, the related compound 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride showed a molecular ion peak at m/z 295.79 . FTIR can corroborate sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 210–260 nm) is effective. For structurally similar sulfonamides, retention times ranged from 8–12 minutes with >95% purity . TLC (silica gel, ethyl acetate:hexane 3:7) can provide rapid qualitative analysis, with Rf values ~0.4–0.6 under UV visualization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl-piperazinone moiety in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. For instance, the sulfonyl group’s electron-withdrawing nature lowers the piperazine ring’s basicity, impacting hydrogen-bonding interactions with biological targets. Molecular docking (e.g., AutoDock Vina) of analogs like 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid revealed binding affinities to protease targets (ΔG ≈ −8.5 kcal/mol) .

Q. What strategies resolve conflicting spectroscopic data for this compound’s tautomeric forms?

  • Methodological Answer : Conflicting NMR signals may arise from tautomerism in the oxazole ring. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow tautomeric interconversion and assign peaks. For example, dimethyloxazole derivatives exhibit distinct proton shifts at low temperatures (δ ~2.2–2.5 ppm for methyl groups) . X-ray crystallography can definitively assign tautomeric states, as seen in piperazine sulfonamide structures with resolved bond lengths (C-S ≈ 1.76 Å) .

Q. How does pH affect the stability of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) across pH 1–10. The sulfonyl group is prone to hydrolysis under acidic conditions (pH <3), generating sulfonic acid derivatives. At pH 7.4 (simulating physiological conditions), degradation is <5% over 30 days, as observed in related sulfonamide compounds .

Research Design Considerations

  • Experimental Controls : Include stability-indicating assays (e.g., forced degradation under UV light, oxidative stress) to validate analytical methods .
  • Data Contradiction Analysis : Cross-validate spectral data with synthetic intermediates (e.g., desulfonated analogs) to isolate signal assignments .

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